

Spectroscopic Profile of 2-(Dimethylamino)acetaldehyde Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Dimethylamino)acetaldehyde hydrochloride

Cat. No.: B173180

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Dimethylamino)acetaldehyde hydrochloride** (CAS No: 125969-54-2). Due to the limited availability of experimentally derived spectra in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR) data alongside a discussion of expected Infrared (IR) and Mass Spectrometry (MS) characteristics. Detailed, generalized experimental protocols for these analytical techniques are also provided to facilitate laboratory work.

Chemical Structure and Properties

2-(Dimethylamino)acetaldehyde hydrochloride is the salt form of the parent compound 2-(Dimethylamino)acetaldehyde. The hydrochloride salt exhibits enhanced water solubility and stability, making it suitable for various research applications.

Table 1: Physicochemical Properties of **2-(Dimethylamino)acetaldehyde Hydrochloride**

Property	Value
Chemical Formula	C ₄ H ₁₀ CINO
Molecular Weight	123.58 g/mol
Appearance	White to off-white solid
CAS Number	125969-54-2

Spectroscopic Data

While specific experimental spectra for **2-(Dimethylamino)acetaldehyde hydrochloride** are not readily available in public repositories, we can predict the expected spectral features based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

2.1.1. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of **2-(Dimethylamino)acetaldehyde hydrochloride** would likely be acquired in a deuterated solvent such as deuterium oxide (D₂O) due to the compound's solubility. The presence of the acidic proton on the nitrogen (from the hydrochloride) can lead to peak broadening and its chemical shift may vary depending on the solvent and concentration.

Table 2: Predicted ¹H NMR Chemical Shifts for **2-(Dimethylamino)acetaldehyde Hydrochloride**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
(CH ₃) ₂ -N	~2.9	Singlet	6H
N-CH ₂	~3.5	Doublet	2H
CHO	~9.6	Triplet	1H
N-H ⁺	Variable	Broad Singlet	1H

Note: Predicted chemical shifts are estimates and may vary from experimental values.

2.1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for **2-(Dimethylamino)acetaldehyde Hydrochloride**

Carbon Atom	Predicted Chemical Shift (ppm)
(CH ₃) ₂ -N	~45
N-CH ₂	~60
CHO	~195

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of solid **2-(Dimethylamino)acetaldehyde hydrochloride** is expected to exhibit characteristic absorption bands.

Table 4: Expected Infrared Absorption Bands for **2-(Dimethylamino)acetaldehyde Hydrochloride**

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Ammonium salt)	3000-2700	Strong, Broad
C-H Stretch (Aliphatic)	2950-2850	Medium
C=O Stretch (Aldehyde)	1740-1720	Strong
C-N Stretch	1250-1020	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-(Dimethylamino)acetaldehyde hydrochloride**, the mass spectrum would typically show the mass of the protonated free base $[M+H]^+$.

Table 5: Expected Mass Spectrometry Data for 2-(Dimethylamino)acetaldehyde

Ion	Expected m/z
$[C_4H_9NO + H]^+$	88.07

The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, CH₂O, or cleavage of the C-C and C-N bonds.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **2-(Dimethylamino)acetaldehyde hydrochloride**.

Materials:

- **2-(Dimethylamino)acetaldehyde hydrochloride** sample

- Deuterated solvent (e.g., D₂O, DMSO-d₆)
- NMR tubes (5 mm)
- NMR spectrometer

Procedure:

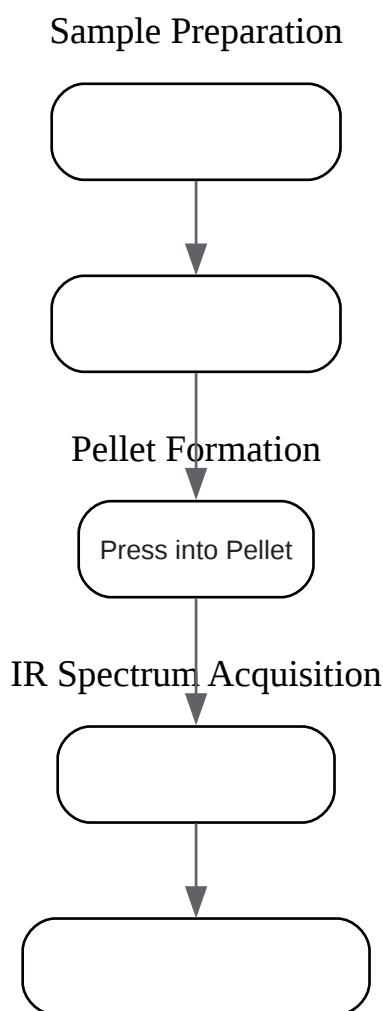
- Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Tune the probe for both ¹H and ¹³C frequencies.
- ¹H NMR Acquisition:
 - Set the appropriate spectral width, acquisition time, and relaxation delay.
 - Acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Process the data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks and determine their multiplicities.
- ¹³C NMR Acquisition:
 - Set the appropriate spectral width, acquisition time, and relaxation delay.

- Acquire the spectrum using a proton-decoupled pulse sequence.
- A larger number of scans will be required compared to ^1H NMR.
- Process and reference the spectrum similarly to the ^1H NMR spectrum.

NMR Spectroscopy Workflow

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of solid **2-(Dimethylamino)acetaldehyde hydrochloride**.


Materials:

- **2-(Dimethylamino)acetaldehyde hydrochloride** sample
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure (KBr Pellet Method):

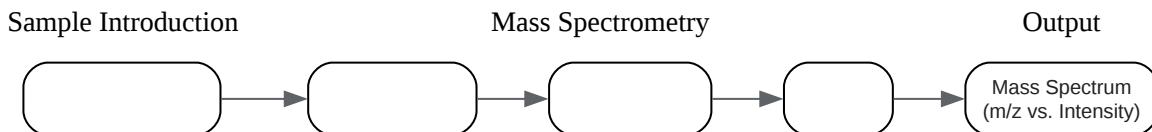
- Sample Preparation:
 - Thoroughly grind 1-2 mg of the compound with approximately 100-200 mg of dry KBr in an agate mortar.
 - The mixture should be a fine, homogeneous powder.
- Pellet Formation:
 - Transfer a portion of the powder into the die of a pellet press.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
 - Process the spectrum to obtain a transmittance or absorbance plot.

[Click to download full resolution via product page](#)

FTIR Spectroscopy (KBr Pellet) Workflow

Mass Spectrometry (MS)


Objective: To determine the mass-to-charge ratio of 2-(Dimethylamino)acetaldehyde.

Materials:

- **2-(Dimethylamino)acetaldehyde hydrochloride** sample
- Solvent (e.g., methanol, acetonitrile, water)
- Mass spectrometer (e.g., ESI-QTOF, GC-MS)

Procedure (Electrospray Ionization - ESI):

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically 1-10 μ g/mL) in a suitable solvent.
- Infusion:
 - Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
- Spectrum Acquisition:
 - Set the mass spectrometer to positive ion mode.
 - Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature).
 - Acquire the mass spectrum over an appropriate m/z range.
- Data Analysis:
 - Identify the molecular ion peak ($[M+H]^+$).
 - If fragmentation is induced (e.g., in MS/MS), analyze the fragment ions to aid in structure confirmation.

[Click to download full resolution via product page](#)

Mass Spectrometry (ESI) Logical Flow

- To cite this document: BenchChem. [Spectroscopic Profile of 2-(Dimethylamino)acetaldehyde Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b173180#spectroscopic-data-of-2-dimethylamino-acetaldehyde-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com